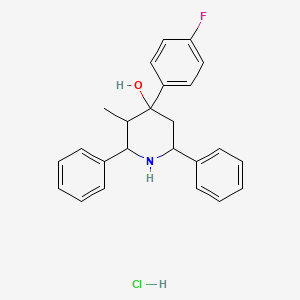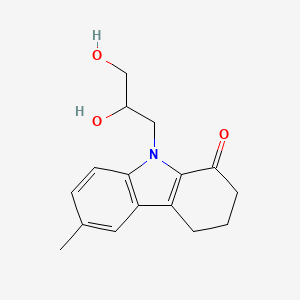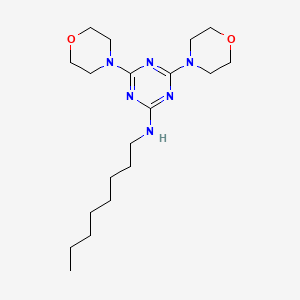
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene, also known as LY294002, is a commonly used inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its role in various cellular processes, including cell growth, proliferation, survival, and migration.
作用机制
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in the downstream signaling pathway involving Akt and mTOR, which are important regulators of cell growth, proliferation, survival, and migration.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been shown to have significant effects on cell growth, proliferation, survival, and migration. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has several advantages for lab experiments, including its high potency and specificity for PI3K inhibition. It has also been extensively studied in various cellular and disease models, making it a well-established tool for scientific research. However, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene also has some limitations, including its low solubility in water and its potential off-target effects.
未来方向
There are several future directions for the study of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have significant therapeutic potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of the downstream signaling pathways involving Akt and mTOR, which could provide new insights into the mechanisms of cell growth, proliferation, survival, and migration. Finally, the development of new drug delivery systems for 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene could improve its solubility and bioavailability, making it a more effective tool for scientific research and potential therapeutic use.
合成方法
The synthesis of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene involves several steps, including the condensation of 4-methoxybenzaldehyde with methyl vinyl ketone, followed by the reaction with 4-ethynylaniline in the presence of a palladium catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. The overall yield of this synthesis method is around 10%.
科学研究应用
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been extensively used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to a decrease in the downstream signaling pathway involving Akt and mTOR. This inhibition has been found to have significant effects on cell growth, proliferation, survival, and migration. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been used to study the role of PI3K in various disease states, including cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-22(17-12-19-8-4-3-5-9-19)23-10-6-7-11-24(23)27-25(18)20-13-15-21(26-2)16-14-20/h3-11,13-16,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXJPUZTJTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
